![molecular formula C20H30N4O5S B10882189 Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate](/img/structure/B10882189.png)
Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a sulfonyl group attached to an acetylamino phenyl moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Acetylamino Phenyl Group: This step involves the acylation of aniline derivatives to form the acetylamino phenyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetylamino phenyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amides, esters.
科学研究应用
ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The overall effect of the compound is determined by the combined actions of its functional groups on various biological targets.
相似化合物的比较
- ETHYL 4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINE-1-CARBOXYLATE
- N-(4-((4-(((4-(ACETYLAMINO)PHENYL)SULFONYL)AMINO)ANILINO)SULFONYL)PHENYL)ACETAMIDE
Comparison:
- Structural Differences: While similar compounds may share the sulfonyl and acetylamino phenyl groups, variations in the piperazine ring or ester group can lead to different chemical properties and biological activities.
- Uniqueness: The presence of the tetrahydro-1(2H)-pyridinecarboxylate moiety in ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE distinguishes it from other similar compounds, potentially offering unique pharmacological profiles and applications.
属性
分子式 |
C20H30N4O5S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N4O5S/c1-3-29-20(26)23-10-8-18(9-11-23)22-12-14-24(15-13-22)30(27,28)19-6-4-17(5-7-19)21-16(2)25/h4-7,18H,3,8-15H2,1-2H3,(H,21,25) |
InChI 键 |
SHHWORREJAFQGS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


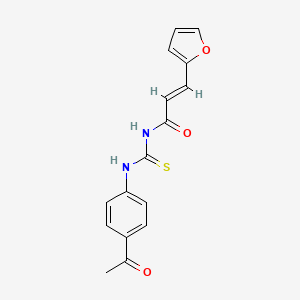
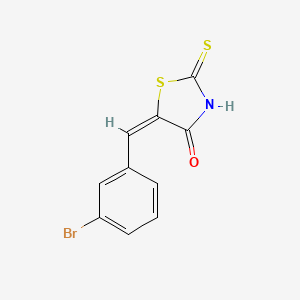
![5-[3-(3-tert-butyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10882115.png)
![(16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-hydroxyandrost-5-en-17-one](/img/structure/B10882123.png)
![1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10882127.png)
![N-(2-bromophenyl)-2-cyano-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide](/img/structure/B10882130.png)
![5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)

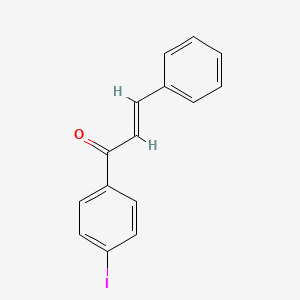
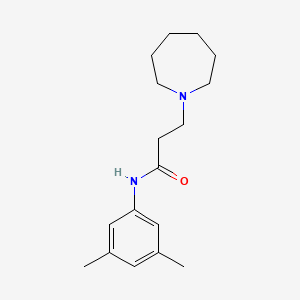

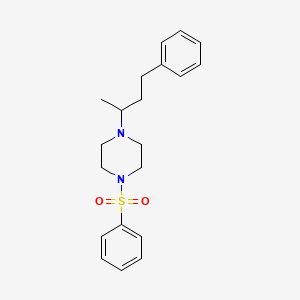
![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
methanone](/img/structure/B10882204.png)
